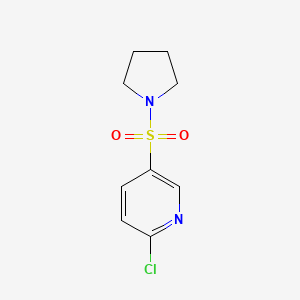

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

Übersicht

Beschreibung

“2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine” includes a pyrrolidine ring, a sulfonyl group, and a pyridine ring with a chlorine atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage .Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine” are not detailed in the literature, compounds with a pyrrolidine ring are known to be versatile in chemical reactions due to their sp3-hybridization .Wissenschaftliche Forschungsanwendungen

Neonicotinoid Compounds

Neonicotinoids are a class of insecticides that act on the nicotinic acetylcholine receptors in insects. 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine contributes to the synthesis of new neonicotinoid compounds, which play a crucial role in pest control and crop protection .

Pyrrolidine Derivatives

Pyrrolidine derivatives exhibit diverse biological activities. Researchers have investigated the modification of pyrrolidine scaffolds to enhance their efficacy in various contexts. For instance, replacing non-stereochemical groups with stereochemical ones has been beneficial for the activity of certain pyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), implicated in autoimmune diseases .

Cytotoxicity Studies

Studies have evaluated the cytotoxic efficacy of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine and related compounds. For instance, a derivative with methyl and fluoro substitutions demonstrated potential cytotoxicity with an average IC50 value of approximately 13 μM .

Safety and Hazards

Zukünftige Richtungen

The future directions for “2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine” and similar compounds could involve developing new methods for their synthesis that overcome current limitations, including limited solubility in water. Additionally, further exploration of the pharmacophore space and investigation of the influence of steric factors on biological activity could lead to the design of new compounds with different biological profiles .

Wirkmechanismus

Target of Action

Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

2-chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This suggests that 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine may interact with its targets in a similar manner, leading to changes in the targets’ function or structure.

Biochemical Pathways

Pyrrolidine derivatives are known to influence various biological pathways due to their versatile scaffold .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine. For example, contamination with oxidising agents such as nitrates, oxidising acids, chlorine bleaches, pool chlorine etc. may result in ignition . Furthermore, the introduction of a halogen moiety significantly retards degradation of the pyridine ring .

Eigenschaften

IUPAC Name |

2-chloro-5-pyrrolidin-1-ylsulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-9-4-3-8(7-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZKJCDPAUHBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368646 | |

| Record name | 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85199285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

64614-51-3 | |

| Record name | 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B3024651.png)

![2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B3024652.png)

![4-Chlorothieno[2,3-b]pyridine](/img/structure/B3024653.png)